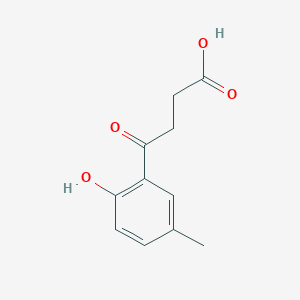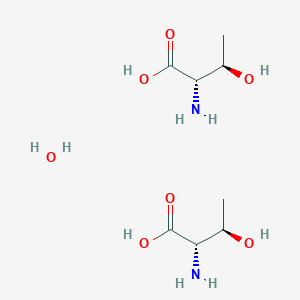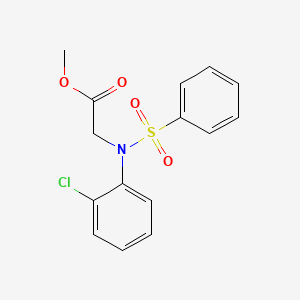
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid
Descripción general
Descripción
4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid, also known as HMB, is a naturally occurring compound that is produced in small amounts by the human body. HMB is a metabolite of the essential amino acid leucine, which is found in high-protein foods such as meat, dairy, and eggs. HMB has been studied for its potential to enhance muscle growth and recovery, improve exercise performance, and support overall health.
Aplicaciones Científicas De Investigación
Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives, including those related to 4-(2-Hydroxy-5-methylphenyl)-4-oxobutanoic acid, have been studied. For instance, Stanchev et al. (2009) investigated the antioxidant activity of such compounds, highlighting their potential in combating oxidative stress-related conditions (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Molecular Docking and Structural Analysis
Vanasundari et al. (2018) focused on the molecular docking, vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid. Their research provided insights into the reactivity and potential biological activities of these compounds (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Interaction with Other Chemicals
Amal'chieva et al. (2022) explored the interactions of 4-oxobutanoic acids with other chemicals, contributing to the understanding of their reactivity and potential applications in various fields (Amal'chieva, Grinev, Demeshko, & Yegorova, 2022).
Synthesis of Pharmaceutical Compounds
Noguchi et al. (2002) reported on the practical synthesis of esonarimod, which includes the use of 4-oxobutanoic acid derivatives. This research has implications for pharmaceutical manufacturing and drug development (Noguchi, Onodera, Tomisawa, & Yokomori, 2002).
Potential in Diabetes Treatment
Research by Khurana et al. (2018) on a succinamic acid derivative related to 4-oxobutanoic acid demonstrated potential in treating diabetes, indicating the therapeutic applications of these compounds (Khurana, Sharma, Bhagat, & Sharma, 2018).
Catalytic Applications
Kiyani and Ghorbani (2015) studied the catalytic use of 4-oxobutanoate derivatives in chemical reactions, highlighting their role in facilitating efficient synthesis of various compounds (Kiyani & Ghorbani, 2015).
Propiedades
IUPAC Name |
4-(2-hydroxy-5-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-2-3-9(12)8(6-7)10(13)4-5-11(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMGKJNSGGELIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)
![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)


![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)

![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)
![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)


![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)